2-ethynyl-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethynyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-2-8-6-7-4-3-5-10-9(7)11-8/h1,3-6H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASCYYRYKWOAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(N1)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1485294-64-1 | |
| Record name | 2-ethynyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for the 1h Pyrrolo 2,3 B Pyridine Core and 2 Ethynyl Functionalization
Strategic Approaches to 1H-Pyrrolo[2,3-b]pyridine Ring System Construction
The assembly of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a critical first step. The primary challenge lies in the electron-deficient nature of the pyridine (B92270) ring, which can complicate traditional indole (B1671886) synthesis methods. nsf.gov Consequently, numerous specialized techniques have been developed, broadly categorized as annulation, cyclocondensation, and modifications of classic indole syntheses. researchgate.net
Annulation strategies involve the construction of the pyrrole (B145914) ring onto a pre-existing, functionalized pyridine nucleus. This is one of the most common approaches for building the 7-azaindole (B17877) framework. researchgate.net A notable example is the Chichibabin-type cyclization. In one variation, 2-fluoro-3-picoline is metalated using a strong base like lithium diisopropylamide (LDA), followed by condensation with a nitrile, such as benzonitrile. nih.gov The resulting intermediate undergoes an intramolecular nucleophilic addition to form the pyrrole ring, yielding the 7-azaindole skeleton. nih.gov This method is effective for creating 2-substituted 7-azaindoles in high yield. nih.gov
Cyclocondensation reactions assemble the bicyclic core through the intramolecular or intermolecular reaction of precursors containing both pyridine and pyrrole fragments or their synthons. A novel one-pot method has been developed that relies on the alkali-amide-controlled reaction between 2-fluoro-3-methylpyridine (B30981) and various aldehydes. nsf.gov The choice of the base is crucial for selectivity; using potassium bis(trimethylsilyl)amide (KHMDS) favors the formation of 7-azaindoles, while lithium bis(trimethylsilyl)amide (LiHMDS) selectively produces the corresponding 7-azaindolines. nsf.gov This domino reaction provides an efficient route to a range of substituted 7-azaindoles. nsf.gov
Classic indole syntheses have been adapted for the preparation of azaindoles, though often with modifications to overcome the deactivating effect of the pyridine nitrogen. uni-rostock.deuni-rostock.decdnsciencepub.com
The Madelung synthesis is a powerful tool for this purpose, involving the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-2-aminopyridine derivative. researchgate.netwikipedia.org For instance, the cyclization of N-acyl-o-toluidine analogues in the presence of a strong base like sodium or potassium ethoxide at temperatures between 200–400 °C produces the indole ring. wikipedia.org This method has been successfully applied to prepare various alkyl-substituted 7-azaindoles. cdnsciencepub.comrsc.org
The Fischer indole synthesis , a cornerstone of indole chemistry, has also been applied, though its success can be limited. researchgate.netuni-rostock.de This reaction involves the thermal cyclization of a 2-pyridylhydrazone under acidic or thermal conditions. cdnsciencepub.comrsc.org While effective for some substrates, the acidic conditions can lead to the quaternization of the pyridine nitrogen, deactivating the ring and reducing yields. cdnsciencepub.com A purely thermal indolization technique, which avoids acidic catalysts, has been shown to be more advantageous for synthesizing 7-azaindoles from 2-pyridylhydrazones. cdnsciencepub.com
Table 1: Comparison of Modified Indole Synthesis Protocols for 1H-Pyrrolo[2,3-b]pyridine Core
| Synthesis Method | Precursor | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Madelung Synthesis | N-acyl-2-aminopyridine derivative | Strong base (e.g., NaOEt, KHMDS), high temperature (200-400 °C) | Good for 2-alkyl/aryl derivatives; avoids harsh acidic conditions. wikipedia.orgrsc.org | Vigorous reaction conditions; limited to specific substitution patterns. researchgate.netwikipedia.org |
| Fischer Synthesis | 2-Pyridylhydrazone | Acid catalyst (e.g., H₂SO₄, PPA) or thermal conditions | Versatile for various ketone/aldehyde precursors. cdnsciencepub.comrsc.org | Yields can be low due to pyridine nitrogen quaternization under acidic conditions. uni-rostock.decdnsciencepub.com |
Regioselective Introduction of the 2-Ethynyl Substituent
Once the 1H-pyrrolo[2,3-b]pyridine core is formed, the next critical step is the regioselective introduction of the ethynyl (B1212043) group at the C2 position. This transformation is most commonly achieved via palladium-catalyzed cross-coupling reactions.
The Sonogashira reaction is the premier method for forming a C(sp²)-C(sp) bond, making it ideal for the synthesis of 2-ethynyl-1H-pyrrolo[2,3-b]pyridine. wikipedia.orglibretexts.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org
For the synthesis of the target compound, a 2-halo-1H-pyrrolo[2,3-b]pyridine (typically 2-iodo or 2-bromo) is reacted with a protected or terminal alkyne, such as trimethylsilylacetylene. The reaction proceeds under mild conditions, offering high yields and excellent functional group tolerance. wikipedia.orgnih.gov The N-H proton of the pyrrole ring is often protected, for example, with a tosyl (Ts) or trimethylsilylethoxymethyl (SEM) group, to prevent side reactions and improve solubility, although these protecting groups must be removed in a subsequent step. nih.govgoogle.com
Table 2: Representative Conditions for Sonogashira Coupling on the 1H-Pyrrolo[2,3-b]pyridine Core
| Substrate | Alkyne Reagent | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Conditions |
|---|---|---|---|---|---|---|
| 2-Iodo-1-SEM-7-azaindole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp |
| 2-Bromo-1-tosyl-7-azaindole | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Diethylamine | DMF | 80 °C |
| 2-Iodo-7-azaindole | Phenylacetylene | Pd₂(dba)₃ / XPhos | None (Copper-free) | Cs₂CO₃ | Dioxane | 100 °C |
This table presents generalized conditions based on typical Sonogashira protocols. Specific yields and reaction times vary based on the full substrate structure.
Gold catalysis offers an alternative and powerful strategy for constructing heterocyclic systems. nih.gov In the context of this compound, gold-catalyzed cycloisomerization can be employed to build the pyrrole ring while simultaneously establishing the 2-ethynyl substituent. This approach typically starts with a suitably substituted pyridine precursor bearing a propargylamine (B41283) side chain. mdpi.comacs.org
The gold catalyst, known for its high affinity for alkynes (alkynophilicity), activates the triple bond of the propargyl group. mdpi.com This activation facilitates an intramolecular nucleophilic attack from the pyridine ring or an attached amino group, triggering a cyclization cascade. nih.govacs.org The reaction proceeds via a 5-endo-dig cyclization, followed by subsequent rearrangement or aromatization steps to yield the final 1H-pyrrolo[2,3-b]pyridine ring system with the alkyne functionality preserved at the C2 position. This method provides an atom-economical route to the desired product in a single, efficient step. nih.gov
Functionalization of the 2-Ethynyl Group for Derivative Synthesis
The terminal alkyne at the 2-position of the 1H-pyrrolo[2,3-b]pyridine ring is a key functional handle that allows for a variety of subsequent chemical transformations. This enables the creation of a library of derivatives with diverse structural motifs and potential applications.
One of the most powerful reactions for functionalizing the 2-ethynyl group is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. rsc.orgalliedacademies.org For instance, N-propargyl 7-azaindole can be reacted with various benzyl (B1604629) and phenyl azides to produce a range of fluorescent 7-azaindole N-linked 1,2,3-triazole hybrids. rsc.org This methodology is known for its mild reaction conditions, high yields, and tolerance of a wide array of functional groups, making it an invaluable tool for drug discovery and the development of functional materials. alliedacademies.org The resulting triazole ring is not merely a linker but can act as a pharmacophore or a rigid scaffold to orient other functional groups.
Another important transformation is the Glaser coupling , an oxidative homocoupling of terminal alkynes that yields symmetric 1,3-diynes. researchgate.netwikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by copper salts in the presence of an oxidant. wikipedia.org The resulting diyne-linked 7-azaindole dimers are of interest in materials science for their potential electronic and photophysical properties. A related reaction, the Hay coupling, utilizes a TMEDA complex of copper(I) chloride and allows for the use of a wider range of solvents. wikipedia.orgorganic-chemistry.org
Furthermore, the 2-ethynyl group can participate in various other alkyne-specific reactions, including but not limited to:
Sonogashira cross-coupling reactions: While used to install the ethynyl group, it can also be used to further extend the carbon chain by coupling with other aryl or vinyl halides. aurigeneservices.com
Cadiot-Chodkiewicz coupling: This reaction allows for the synthesis of unsymmetrical diynes by coupling a terminal alkyne with a 1-haloalkyne. wikipedia.org
Mannich-type reactions: The acidic proton of the terminal alkyne can be utilized in reactions with formaldehyde (B43269) and an amine to generate propargylamines. rsc.org
These functionalization strategies highlight the versatility of this compound as a precursor for a wide range of more complex molecules with tailored properties.
Considerations in Synthetic Efficiency and Scalability for Research Applications
The transition from laboratory-scale synthesis to larger-scale production for extensive research or preclinical studies necessitates careful consideration of synthetic efficiency and scalability. For this compound and its derivatives, several factors are crucial for developing a robust and economically viable process.
A key strategy for enhancing efficiency is the use of readily available and inexpensive starting materials. For instance, methods starting from substituted pyridines are often favored. acs.org The development of a straightforward methodology for the synthesis of 5-nitro-7-azaindole on a multikilogram scale highlights the importance of process optimization, which involved a metal-free cycloisomerization and avoided chromatographic purifications. acs.org Similarly, a facile method for synthesizing substituted pyrrolo[2,3-c]pyridine-7-ones has been successfully scaled up to a 1.5 mole quantity without a decrease in yield. enamine.netnih.gov
The choice of catalytic system and reaction conditions plays a pivotal role in scalability. The development of copper-free Sonogashira coupling reactions is a significant advancement in this regard. nih.govorganic-chemistry.orgrsc.org These methods mitigate the issue of alkyne homocoupling, which is often a problematic side reaction in copper-catalyzed systems, and can simplify purification procedures. organic-chemistry.org Furthermore, the use of heterogeneous catalysts, such as palladium on carbon (Pd/C), offers advantages in large-scale synthesis due to the ease of catalyst removal and potential for recycling. A notable example is the Pd/C-mediated alkynylation of 4-chloro-2-iodo-7-azaindole in water, which provides a mild and selective process for preparing 2-alkynyl-4-chloro-7-azaindoles. aurigeneservices.com
The following table summarizes key considerations for efficient and scalable synthesis:
| Consideration | Strategy | Benefit |
| Starting Materials | Use of inexpensive and readily available precursors (e.g., substituted pyridines). | Reduces overall cost of the synthesis. |
| Catalyst System | Employment of highly efficient and recyclable catalysts (e.g., Pd/C); exploration of copper-free conditions. | Lowers catalyst loading, simplifies purification, and minimizes toxic waste. |
| Reaction Conditions | Optimization of solvent, temperature, and reaction time; use of one-pot procedures. | Increases yield, reduces energy consumption, and streamlines the process. |
| Purification | Development of non-chromatographic purification methods (e.g., crystallization, extraction). | Reduces solvent usage and is more amenable to large-scale operations. |
Exploration of Novel Reaction Pathways and Catalyst Systems
The quest for more efficient, sustainable, and versatile synthetic methods has driven the exploration of novel reaction pathways and catalyst systems for the synthesis of the 1H-pyrrolo[2,3-b]pyridine core and its 2-ethynyl derivatives.
Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields. researchgate.netmdpi.comnih.govnih.gov For example, the iron-catalyzed cyclization of o-haloaromatic amines and terminal alkynes under microwave irradiation provides an efficient route to 7-azaindoles. researchgate.net Microwave heating has also been shown to dramatically accelerate the penultimate step in a flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles. organic-chemistry.org
The development of copper-free Sonogashira coupling reactions represents a significant advancement, addressing some of the drawbacks of traditional copper-co-catalyzed systems, such as the formation of diyne side products and the toxicity of copper. nih.govrsc.orgresearchgate.net These reactions often employ specialized palladium catalysts and ligands that facilitate the catalytic cycle without the need for a copper co-catalyst. nih.gov Some of these methods can be performed in "greener" solvents like water and under aerobic conditions, further enhancing their appeal from an environmental and practical standpoint. organic-chemistry.orgresearchgate.net
Beyond palladium, other transition metals are being explored as catalysts. Iron-catalyzed Sonogashira-type reactions are gaining attention as a more sustainable and economical alternative. researchgate.net An iron(III) acetylacetonate (B107027) catalyst has been successfully used for the synthesis of 7-azaindoles via cyclization under microwave conditions. researchgate.net
The exploration of these novel pathways and catalysts is crucial for the continued development of more efficient, cost-effective, and environmentally benign methods for the synthesis of this compound and its derivatives, thereby expanding their accessibility for various research applications.
Chemical Transformations and Derivatization Strategies of the 2 Ethynyl 1h Pyrrolo 2,3 B Pyridine Nucleus
Electrophilic Substitution Patterns on the Pyrrole (B145914) and Pyridine (B92270) Rings
Electrophilic aromatic substitution is a cornerstone of modifying the 1H-pyrrolo[2,3-b]pyridine core. Due to the high electron density of the pyrrole moiety, electrophilic attack occurs preferentially on this ring. libretexts.org Specifically, the C3 position is the most reactive site, a characteristic shared with indole (B1671886) chemistry. rsc.org The substitution at C3 is favored because the resulting cationic intermediate (sigma complex) is more stable, with the positive charge delocalized over more atoms without disrupting the aromaticity of the pyridine ring. youtube.com In contrast, the pyridine ring is generally deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. libretexts.orgyoutube.com
Halogenation of the 1H-pyrrolo[2,3-b]pyridine nucleus predominantly occurs at the C3 position of the pyrrole ring. rsc.org Various halogenating agents can be employed to introduce bromine and iodine atoms, which are valuable handles for subsequent cross-coupling reactions.
Studies have shown that direct bromination and iodination reactions target the C3 position. rsc.org For instance, treatment with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in a suitable solvent typically yields the corresponding 3-halo-1H-pyrrolo[2,3-b]pyridine. While C3 is the primary site of reaction, substitution at other positions like C5 on the pyridine ring can be achieved but often requires more forcing conditions or strategic manipulation of the substrate, such as installing directing groups or using organometallic intermediates. nih.gov In some cases, challenges arise; for example, attempted iodination of a 4-chloro-1H-pyrrolo[2,3-b]pyridine derivative at C2 using lithium diisopropylamide (LDA) resulted in a very low yield of only 6%. nih.gov
Table 1: Regioselectivity in Halogenation of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Position | Halogen | Reagent/Conditions | Outcome | Reference |
| C3 | Br, I | NBS, NIS | Predominant substitution | rsc.org |
| C2 | I | LDA, I₂ | 6% isolated yield | nih.gov |
| C5 | Cl, Br | Various | Requires specific substrate activation | nih.gov |
This table summarizes typical outcomes for halogenation reactions on the pyrrolopyridine scaffold based on available research.
Similar to halogenation, nitration and nitrosation reactions on the 1H-pyrrolo[2,3-b]pyridine scaffold show a strong preference for the electron-rich C3 position. rsc.org These reactions introduce nitro (NO₂) and nitroso (NO) groups, respectively, which are versatile functional groups for further synthetic manipulations.
The reaction is typically carried out using standard nitrating agents, such as nitric acid in a mixture of sulfuric and acetic acids, under controlled temperature conditions to prevent side reactions. The resulting 3-nitro-1H-pyrrolo[2,3-b]pyridine can be a precursor for the synthesis of 3-amino derivatives through reduction. Nitrosation can be achieved with reagents like sodium nitrite (B80452) in acidic media. rsc.org
The C3 position's nucleophilicity is also exploited in acylation and Mannich reactions. Friedel-Crafts acylation, for instance, introduces an acyl group at C3, though the pyridine nitrogen's basicity can complicate the reaction by complexing with the Lewis acid catalyst. libretexts.org
The Mannich reaction is a particularly useful C-C bond-forming reaction for this scaffold, providing a route to 3-aminomethyl derivatives. nih.gov This reaction involves an aldehyde (commonly formaldehyde) and a primary or secondary amine in an acidic medium. The resulting Mannich bases are valuable intermediates in medicinal chemistry. rsc.orgnih.gov
Table 2: C3-Functionalization Reactions
| Reaction | Reagents | Product Type | Reference |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro derivative | rsc.org |
| Nitrosation | NaNO₂/H⁺ | 3-Nitroso derivative | rsc.org |
| Mannich Reaction | CH₂O, R₂NH | 3-Aminomethyl derivative | rsc.orgnih.gov |
This table outlines common electrophilic substitution reactions occurring at the C3 position of the 1H-pyrrolo[2,3-b]pyridine core.
Reactivity of the Pyrrole Nitrogen (N1) and Pyridine Nitrogen (N7)
The two nitrogen atoms in the 2-ethynyl-1H-pyrrolo[2,3-b]pyridine core exhibit distinct chemical reactivity.
The pyridine nitrogen (N7) is basic, comparable to pyridine itself (pKa ≈ 5.2). libretexts.org Its lone pair resides in an sp² hybrid orbital in the plane of the ring and is not involved in the aromatic sextet, making it available for protonation or coordination to Lewis acids. uomus.edu.iqopenstax.org This basicity can complicate electrophilic substitution reactions by causing the catalyst to coordinate at N7, deactivating the ring system. libretexts.org The N7 nitrogen can also be a site for N-oxide formation, which in turn can be used to direct subsequent functionalization. researchgate.net
Derivatization of the Ethynyl (B1212043) Moiety for Chemical Diversity and Bio-conjugation (e.g., click chemistry precursors)
The 2-ethynyl group is a highly versatile functional handle for extending the molecular complexity of the scaffold. The terminal alkyne is a key precursor for various transformations, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring by reacting the terminal alkyne with an organic azide (B81097) (R-N₃). nih.gov This strategy is widely used in medicinal chemistry and chemical biology to conjugate the pyrrolo[2,3-b]pyridine core to other molecules, including biomolecules, fluorescent tags, or other pharmacophores. For example, a propargyl group (a group containing a terminal alkyne) can undergo aminomethylation and then react via its alkyne moiety with an azide, demonstrating the utility of this functional group in multi-step synthetic sequences. nih.gov
Side Reactions and Strategies for Product Selectivity
The synthesis and derivatization of the 1H-pyrrolo[2,3-b]pyridine nucleus are not without challenges, and side reactions can occur. Achieving product selectivity often requires careful control of reaction conditions and the use of protecting groups. nih.gov
A significant challenge arises from the potential for reactions at multiple sites. For instance, during palladium-catalyzed cross-coupling reactions, the presence of other reactive functional groups can lead to a mixture of products. The use of protecting groups on the pyrrole N-H is often essential to prevent N-arylation and to direct reactivity to the desired carbon position. nih.gov
Deprotection steps can also be problematic. The removal of the SEM group from the N1 position, for example, can be challenging as the release of formaldehyde (B43269) can lead to undesired side products, including the formation of a tricyclic eight-membered ring. nih.gov In other cases, unexpected ring-expansion of the pyrrole ring to form a 1,8-naphthyridine (B1210474) has been observed under specific conditions. rsc.org
To ensure regioselectivity, especially in cases where multiple positions are reactive, a multi-step synthetic strategy is often employed. This can involve:
Protecting Groups: Masking reactive sites like the N1-H to prevent their participation in a reaction. nih.gov
Directed Ortho-metalation: Using a directing group to selectively deprotonate and functionalize an adjacent position.
Catalyst Control: Employing catalysts that can differentiate between reactive sites. For example, using specific ligands in palladium catalysis can favor oxidative addition at one C-halogen bond over another. nih.gov
Structure Activity Relationship Sar Elucidation and Molecular Design Principles for 2 Ethynyl 1h Pyrrolo 2,3 B Pyridine Derivatives
Influence of Substitution at the 2-Ethynyl Position and its Modifications on Biological Activity
The ethynyl (B1212043) group at the C2 position of the 1H-pyrrolo[2,3-b]pyridine scaffold plays a crucial role in the interaction with various biological targets. Modifications at this position can significantly impact the potency and selectivity of the resulting compounds.
For instance, in the context of metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) antagonists, the ethynyl linker is a key structural feature. ebi.ac.uk A series of analogues based on 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) were synthesized to explore the structure-activity relationships. This research led to the discovery of compounds with significantly higher potency than MTEP, demonstrating the importance of the substitution pattern on the ethynyl group for antagonist activity. ebi.ac.uk Two such compounds, 19 and 59 , were found to be 490 and 230 times more potent than MTEP, respectively. ebi.ac.uk
In the development of inhibitors for kinases such as Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, derivatives of 1H-pyrrolo[2,3-b]pyridine have shown promise. nih.gov By designing compounds that can target the hydrophobic back pocket of FLT3, researchers have identified potent inhibitors. nih.gov One such derivative, CM5 , exhibited significant inhibition of both FLT3 and its internal tandem duplication (ITD) mutant. nih.gov
The following table summarizes the impact of modifications at the 2-ethynyl position on biological activity:
Table 1: Impact of 2-Ethynyl Position Modifications on Biological Activity
| Parent Compound | Modification at 2-Ethynyl Position | Resulting Compound | Biological Target | Observed Effect | Reference |
|---|---|---|---|---|---|
| 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) | Varied substitutions on the thiazolyl ring and pyridine (B92270) core | Compound 19 | mGluR5 | 490-fold increase in antagonist potency compared to MTEP. | ebi.ac.uk |
| 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) | Varied substitutions on the thiazolyl ring and pyridine core | Compound 59 | mGluR5 | 230-fold increase in antagonist potency compared to MTEP. | ebi.ac.uk |
Impact of Substituents on the Pyrrole (B145914) Ring (e.g., C3) and Pyridine Ring (e.g., C5, C6) on Target Interactions
Substitutions on both the pyrrole and pyridine rings of the 1H-pyrrolo[2,3-b]pyridine scaffold are critical for modulating target interactions and achieving desired pharmacological profiles.
In the design of inhibitors for Tropomyosin receptor kinase (Trk), a series of 3,5-disubstituted 7-azaindoles were synthesized. kaist.ac.kr By varying the functional groups at the C3 and C5 positions, researchers were able to establish structure-activity relationships and identify potent Trk inhibitors with anticancer and antiangiogenic activities. kaist.ac.kr Similarly, for fibroblast growth factor receptor (FGFR) inhibitors, introducing a trifluoromethyl group at the C5 position of the 1H-pyrrolo[2,3-b]pyridine ring was found to be a key factor in improving activity, likely by forming a hydrogen bond with a glycine (B1666218) residue (G485) in the target protein. nih.gov
Research on HIV-1 integrase inhibitors has shown that diarylation at the C3 and C6 positions of the 7-azaindole (B17877) scaffold can lead to potent compounds. acs.org Specifically, a 2,4-difluoro phenyl group at C3 and a 4-methoxy phenyl group at C6 resulted in a compound with 72% strand transfer inhibition. acs.org The introduction of a 4-pyridyl ring at the C6 position also led to a notable increase in inhibitory activity. acs.org
The table below illustrates the effects of substitutions on the pyrrole and pyridine rings:
Table 2: Impact of Pyrrole and Pyridine Ring Substitutions on Target Interactions
| Scaffold | Substitution Position(s) | Substituent(s) | Biological Target | Observed Effect | Reference |
|---|---|---|---|---|---|
| 7-azaindole | C3 and C5 | Varied functional groups | Trk kinase | Identification of potent inhibitors with anticancer and antiangiogenic activities. | kaist.ac.kr |
| 1H-pyrrolo[2,3-b]pyridine | C5 | Trifluoromethyl group | FGFR | Improved inhibitory activity through hydrogen bonding with G485. | nih.gov |
| 7-azaindole | C3 and C6 | 2,4-Difluoro phenyl (C3) and 4-methoxy phenyl (C6) | HIV-1 Integrase | 72% strand transfer inhibition. | acs.org |
| 7-azaindole | C6 | 4-pyridyl ring | HIV-1 Integrase | ~1.3-fold increase in strand transfer inhibition. | acs.org |
Ligand-Based and Structure-Based Design Approaches in Scaffold Optimization
Both ligand-based and structure-based design strategies have been instrumental in optimizing the 1H-pyrrolo[2,3-b]pyridine scaffold for various therapeutic targets.
Ligand-Based Design: This approach utilizes the knowledge of known active ligands to design new molecules. For example, in the development of inhibitors for ecto-nucleotide pyrophosphatases/phosphodiesterases (NPPs), a series of sulfonylurea derivatives possessing the pyrrolo[2,3-b]pyridine core were synthesized and evaluated. nih.gov This led to the identification of potent and selective inhibitors of NPP1 and NPP3. nih.gov
Structure-Based Design: This method relies on the three-dimensional structure of the biological target to design compounds that can bind with high affinity and selectivity. The development of Vemurafenib, a B-RAF kinase inhibitor, is a prime example of successful structure-based drug design starting from a simple 7-azaindole fragment. chemicalbook.comjst.go.jp X-ray co-crystal structures of inhibitors bound to their target kinases provide crucial insights into the binding modes, which can be "normal," "flipped," or "non-hinge," and guide further optimization. chemicalbook.comjst.go.jp
Structure-based design has also been applied to develop inhibitors for other targets, including:
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): Optimization of an initial hit from high-throughput screening led to potent 7-azaindole derivatives. nih.gov
SARS-CoV-2 spike-hACE2 protein interaction: Novel 7-azaindole derivatives were designed to bind to the interface of the spike protein's receptor-binding domain (S1-RBD) and the human angiotensin-converting enzyme 2 (hACE2), thereby inhibiting viral entry. nih.gov
Fibroblast growth factor receptor (FGFR): A structure-based strategy was employed to design 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. nih.gov
Computational Chemistry Applications in SAR Analysis
Computational chemistry plays a vital role in understanding the structure-activity relationships of 2-ethynyl-1H-pyrrolo[2,3-b]pyridine derivatives and in guiding the design of new compounds.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. imist.ma This method is widely used to understand the binding interactions between 1H-pyrrolo[2,3-b]pyridine derivatives and their biological targets.
For instance, molecular docking studies of pyrrolo[2,3-b]pyridine-based sulfonylurea derivatives revealed key interactions with residues in the active sites of NPP1 and NPP3. nih.gov In another study, docking simulations of 7-azaindole derivatives into the active site of the prototype foamy virus (PFV) integrase provided insights into their HIV-1 integrase inhibitory activity. acs.org These studies help to rationalize the observed biological activities and guide the design of more potent inhibitors.
Quantum chemical calculations can provide valuable information about the electronic properties of molecules, such as charge distribution and orbital energies, which can be correlated with their biological activity. While specific studies on this compound are not detailed in the provided results, the general principles apply. For the broader class of 7-azaindoles, it has been shown that the nitrogen atom of the pyridine ring acts as a π and σ acceptor, while the pyrrole ring is a π donor and σ acceptor. researchgate.net These electronic characteristics are fundamental to the molecule's ability to engage in various non-covalent interactions with biological targets.
In silico profiling involves using computational methods to predict the likely biological targets of a compound and its potential for off-target effects, which can lead to toxicity. This is a crucial step in drug discovery and development. For derivatives of 1H-pyrrolo[2,3-b]pyridine, in silico methods such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) have been used to build models that can predict the anticancer activity of new compounds. imist.ma Based on these models, new drugs with potentially strong inhibitory activities against specific targets like Traf2 and Nck-interacting kinase (TNIK) have been proposed. imist.ma Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions help to assess the drug-like properties of newly designed compounds at an early stage. imist.ma
Rational Design Strategies for Enhancing Target Potency and Selectivity
Rational drug design for this compound derivatives often involves a structure-based approach, leveraging knowledge of the target protein's binding site to guide chemical modifications. The primary goal is to enhance interactions with key amino acid residues, thereby increasing inhibitory potency and selectivity.
Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making it an attractive therapeutic target. organic-chemistry.orgrsc.org Researchers have successfully developed potent FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
A notable example is the optimization of a lead compound (compound 1) which showed initial FGFR1 inhibitory activity with an IC₅₀ value of 1.9 μM. nih.gov To enhance potency, a structure-based design strategy was employed. It was observed that the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring is in proximity to the amino acid glycine 485 (G485) in the FGFR1 binding site. nih.gov By introducing a group capable of forming a hydrogen bond with G485, a significant improvement in activity was anticipated.
This led to the synthesis of a series of derivatives, including compound 4h , where a m-methoxyphenyl group was introduced. This modification resulted in a dramatic increase in potency, with compound 4h exhibiting an IC₅₀ of 7 nM against FGFR1, nearly a 300-fold improvement over the initial lead compound. nih.gov Further testing revealed that 4h also potently inhibited other members of the FGFR family. organic-chemistry.orgrsc.orgnih.gov
Table 1: FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
|---|---|---|---|---|
| 1 | 1900 | - | - | - |
| 4h | 7 | 9 | 25 | 712 |
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. nih.gov
Maternal embryonic leucine (B10760876) zipper kinase (MELK) is another kinase target implicated in cancer. A series of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were designed and evaluated for their ability to inhibit MELK. nih.gov
Through systematic optimization, compound 16h was identified as a highly potent inhibitor with an IC₅₀ of 32 nM. nih.gov This compound also demonstrated excellent anti-proliferative effects against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer), with IC₅₀ values ranging from 0.109 μM to 0.245 μM. nih.gov The design strategy focused on modifications at the 3-position of the pyrrolo[2,3-b]pyridine core to achieve optimal interactions within the MELK active site. nih.gov
Table 2: Anti-proliferative Activity of Compound 16h
| Cell Line | IC₅₀ (μM) |
|---|---|
| A549 | 0.109 |
| MDA-MB-231 | 0.245 |
| MCF-7 | 0.186 |
Data from a study on 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives as MELK inhibitors. nih.gov
Fms-like tyrosine kinase 3 (FLT3) is a key target in acute myeloid leukemia (AML), particularly in cases with internal tandem duplication (ITD) mutations. nih.gov Researchers have designed and synthesized 1H-pyrrolo[2,3-b]pyridine derivatives to target the hydrophobic back pocket of FLT3. nih.gov
Among a series of compounds, CM5 emerged as a significant inhibitor of both wild-type FLT3 and the FLT3-ITD mutant, with inhibitory percentages of 57.72% and 53.77% respectively at a 1 μM concentration. nih.gov Furthermore, CM5 showed potent inhibition of FLT3-dependent human AML cell lines, with IC₅₀ values of 0.75 μM in MOLM-13 cells and 0.64 μM in MV4-11 cells, both of which harbor the FLT3-ITD mutation. nih.gov Computational studies were used to understand the role of amide and urea (B33335) linkers in the designed compounds. nih.gov
Table 3: Inhibitory Activity of Compound CM5 against FLT3-ITD Harboring AML Cell Lines
| Cell Line | IC₅₀ (μM) |
|---|---|
| MOLM-13 | 0.75 |
| MV4-11 | 0.64 |
Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors. nih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been employed to design 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), a target in colorectal cancer. researchgate.net This computational approach helps in understanding how different chemical groups on the scaffold contribute to or detract from the inhibitory activity. researchgate.net This has led to the design of compounds with potent TNIK inhibition, with some exhibiting IC₅₀ values below 1 nM. researchgate.net
Investigation of Molecular Mechanisms of Action and Biological Target Engagement by 2 Ethynyl 1h Pyrrolo 2,3 B Pyridine Analogs
Kinase Inhibition Mechanisms
Analogs of 2-ethynyl-1H-pyrrolo[2,3-b]pyridine have emerged as potent modulators of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant activation is a known driver in various cancers. nih.gov The inhibitory mechanism of these compounds typically involves blocking the intracellular tyrosine kinase domain of the FGFRs. This action prevents the binding of ATP, which in turn inhibits the trans-autophosphorylation of the receptor, a critical step for the activation of downstream signaling pathways that regulate cell proliferation, differentiation, and survival. researchgate.netmdpi.commdpi.com
Research into a series of 1H-pyrrolo[2,3-b]pyridine derivatives identified compounds with potent, pan-FGFR inhibitory activity. nih.gov Structure-activity relationship (SAR) studies led to the optimization of a lead compound, resulting in analogs with significantly enhanced potency. For instance, compound 4h demonstrated nanomolar efficacy against multiple FGFR isoforms. nih.gov This highlights the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold as a foundation for developing selective and powerful FGFR inhibitors for cancer therapy. nih.gov
| Target Kinase | IC₅₀ (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Monopolar Spindle 1 (MPS1), also known as TTK, is a crucial protein kinase involved in the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures proper chromosome segregation during mitosis. acs.org Overexpression of MPS1 is common in many human cancers, making it an attractive therapeutic target. nih.gov Analogs based on a similar 1H-pyrrolo[3,2-c]pyridine scaffold have been developed as potent and selective MPS1 inhibitors. acs.orgnih.gov
These inhibitors function by stabilizing an inactive conformation of the MPS1 kinase. nih.gov This mechanism prevents the binding of both ATP and the substrate peptide, effectively halting the kinase's activity. The lead compound from this series, CCT251455 , demonstrated potent and selective inhibition of MPS1 in vitro and showed dose-dependent inhibition in human tumor xenograft models. nih.gov The development of such compounds underscores the potential of pyrrolopyridine derivatives as tools to investigate the therapeutic value of MPS1 inhibition. nih.govresearchgate.net
TRAF2- and NCK-Interacting Kinase (TNIK) has been identified as a critical regulator in the Wnt/β-catenin signaling pathway, which is frequently mutated in colorectal cancers. researchgate.net The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK. researchgate.netnih.gov
Through in-house screening and subsequent chemical synthesis, several series of compounds based on this scaffold were developed, with some exhibiting extremely potent TNIK inhibition, with IC₅₀ values below 1 nM. researchgate.netnih.gov Molecular modeling studies of these derivatives have helped to elucidate the binding mechanisms with the TNIK receptor (PDB code: 2X7F), guiding the design of new compounds with potentially enhanced activity against colorectal cancer cells. imist.maimist.maresearchgate.net These findings present TNIK as a viable drug target and 1H-pyrrolo[2,3-b]pyridine derivatives as promising therapeutic agents. researchgate.netnih.gov
Adaptor Associated Kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis, a cellular process that some viruses exploit for entry into host cells. nih.govbiorxiv.org Consequently, inhibiting AAK1 has become a promising strategy for developing broad-spectrum antiviral agents. nih.govnih.gov Pyrrolo[2,3-b]pyridine analogs have been identified as potent inhibitors of AAK1. nih.gov
The mechanism of these inhibitors involves disrupting the phosphorylation of the AP2M1 subunit of the adaptor protein 2 (AP2) complex, which is essential for stimulating the binding to cargo proteins and enhancing vesicle assembly and internalization. nih.govbiorxiv.org Optimized compounds based on the 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) scaffold have demonstrated high AAK1 affinity and improved activity against viruses like dengue and Ebola in both in vitro and primary human dendritic cells. nih.gov Further research led to the discovery of a novel series of AAK1 inhibitors with IC₅₀ values in the low nanomolar range. nih.gov
Phosphodiesterase 4 (PDE4) enzymes are responsible for the degradation of the second messenger cyclic AMP (cAMP). mdpi.com Inhibition of the PDE4B isoform has been pursued as a therapeutic strategy for central nervous system (CNS) diseases and inflammatory conditions. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective and potent PDE4B inhibitors. figshare.com
The lead compound, 11h , was identified as a PDE4B-preferring inhibitor. It demonstrated significant inhibition of TNF-α release from macrophages stimulated by pro-inflammatory agents. figshare.com The structural characteristics of the pyrrolopyridine core appear to favor inhibitory activity compared to larger tricyclic systems. mdpi.com This makes compound 11h a strong candidate for further optimization and preclinical evaluation for CNS-related disorders. figshare.com
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to a range of other significant protein kinase targets.
Insulin-like Growth Factor-1 Receptor (IGF-1R): Exploration of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines led to the discovery of novel inhibitors of the IGF-1R tyrosine kinase. Several of these compounds showed nanomolar potency in both enzymatic and cellular assays. nih.govosti.gov
Cell Division Cycle 7 (Cdc7) Kinase: New 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as inhibitors of Cdc7 kinase, an emerging target in cancer therapy. One potent ATP mimetic inhibitor, compound 42 [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one], was developed with an IC₅₀ value of 7 nM. nih.gov
ATM Kinase: Building upon a dual ATR/ATM inhibitor, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were rationally designed as highly selective ATM inhibitors. The lead candidate, compound 25a , exhibited excellent kinase selectivity and demonstrated synergistic antitumor efficacy when combined with irinotecan in xenograft models. nih.gov
Other Tyrosine Kinases: The inhibitory activity of this class of compounds has also been noted against other tyrosine kinases such as KDR (VEGFR2) and PDGFRα. researchgate.net
Antimicrobial and Antiparasitic Mechanisms
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant promise in combating infectious diseases, particularly those caused by protozoan parasites.
Anti-Trypanosoma cruzi Agent Research
Trypanosoma cruzi, the causative agent of Chagas disease, is a parasite that cannot synthesize purines de novo and relies on the host's purine salvage pathway. This metabolic vulnerability makes it an attractive target for purine (nucleoside) analogs. Research into pyrrolo[2,3-b]pyridine (1,7-dideazapurine) nucleoside analogues has revealed potent anti-trypanosomal activity. nih.gov
Structure-activity relationship (SAR) studies have demonstrated that modifications at the C7 position of the pyrrolo[2,3-b]pyridine ring can lead to potent anti-T. cruzi agents. nih.gov Halogen substitutions and small, linear carbon-based substituents at this position were found to be particularly effective. One of the most potent compounds identified in these studies demonstrated full suppression of parasitemia in a mouse model of acute Chagas disease. nih.gov However, despite the significant reduction in parasite load, complete clearance was not achieved, as evidenced by recrudescence following immunosuppression. nih.gov This suggests that while these analogs are effective at controlling the parasite, they may not achieve complete sterilization. Washout experiments in infected cell cultures have corroborated these in vivo findings, indicating a lack of complete clearance. nih.gov
The proposed mechanism of action for these nucleoside analogs involves their uptake and metabolism by the parasite's purine salvage pathway, leading to the disruption of essential cellular processes. The high potency and selectivity of some of these analogs highlight the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold in the development of new treatments for Chagas disease. researchgate.net
Antileishmanial Activity Research
Leishmaniasis, another parasitic disease caused by protozoa of the genus Leishmania, shares some biochemical pathways with T. cruzi, making it a potential target for similar therapeutic agents. While direct research on this compound for antileishmanial activity is limited in the provided search results, studies on related pyrrolopyridine isomers offer valuable insights into potential mechanisms.
Research on 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, a related class of compounds, has shown promising in vitro and in vivo antileishmanial activity against Leishmania donovani. nih.gov One lead compound from this series demonstrated significant inhibition of both liver and spleen parasite burden in infected mice. nih.gov Molecular docking studies of other heterocyclic compounds have suggested that they may target key enzymes in the parasite, such as pteridine reductase (PTR1), which is involved in the folate biosynthesis pathway. researchgate.net
Furthermore, imidazo[1,2-a]pyridine-based analogues have been investigated as antileishmanial agents, with some compounds exhibiting potent activity against Leishmania donovani promastigotes. nih.gov Molecular docking studies with these compounds have pointed towards trypanothione reductase as a potential target. nih.gov This enzyme is crucial for the parasite's defense against oxidative stress.
These findings suggest that this compound analogs could potentially exert antileishmanial effects through the inhibition of key parasitic enzymes involved in vital metabolic or defense pathways.
Antiviral Activity Mechanisms (e.g., against Dengue and Ebola viruses)
The broad biological activity of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to the realm of virology, with research indicating potential antiviral mechanisms against significant human pathogens like Dengue virus (DENV) and Ebola virus (EBOV).
Investigations into 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines, a closely related scaffold, have revealed promising antiviral activity against flaviviruses, including Zika virus (ZIKV) and DENV. nih.gov This suggests that the broader class of pyrrolopyridine-containing compounds may act through a common mechanism against these viruses. nih.gov The life cycle of DENV involves several key stages, including entry into the host cell, replication of its RNA genome, and assembly of new viral particles. mdpi.com Antiviral agents can target any of these steps. For instance, some small molecules have been shown to inhibit DENV by targeting viral proteins such as the envelope (E) protein, which is crucial for viral entry, or non-structural proteins like the RNA-dependent RNA polymerase (RdRp), which is essential for viral replication. mdpi.com
In the context of Ebola virus, a highly virulent pathogen, research has focused on identifying small molecules that can disrupt the viral life cycle. researchgate.net A screening of a chemical library identified two compounds that were able to disrupt the interaction of the Ebola virus protein VP35 with host proteins PKR and PACT, which are involved in the innate immune response. nih.govnih.gov By preventing this interaction, these compounds may help to restore the host's intrinsic antiviral immunity. nih.gov While these compounds are not direct analogs of this compound, this research highlights a potential antiviral strategy that could be explored for this class of molecules.
Modulation of Enzyme Activity (e.g., Human Neutrophil Elastase)
A significant area of investigation for 1H-pyrrolo[2,3-b]pyridine derivatives has been their ability to modulate the activity of human enzymes, with a particular focus on human neutrophil elastase (HNE). HNE is a serine protease that plays a role in various inflammatory diseases. nottingham.edu.myunifi.it
The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a novel and potent platform for the development of HNE inhibitors. nottingham.edu.my SAR studies have revealed that for potent HNE inhibitory activity, the 2-position of the pyrrolo[2,3-b]pyridine scaffold should remain unsubstituted. unifi.it Modifications at this position have been shown to result in a loss of activity. unifi.it Conversely, the introduction of certain substituents at the 5-position is well-tolerated and can lead to compounds with IC50 values in the low nanomolar range. unifi.it It is hypothesized that bulky and lipophilic substituents at the 5-position can interact with a large pocket in the enzyme's active site, facilitating the formation of a Michaelis complex. unifi.it
The following table summarizes the HNE inhibitory activity of some 1H-pyrrolo[2,3-b]pyridine derivatives:
| Compound | R1 | R2 | IC50 (nM) |
| 2a | H | 3,5-dimethoxyphenyl | 15 |
| 2b | H | 3,4,5-trimethoxyphenyl | 14 |
Molecular modeling studies have provided further insights into the mechanism of inhibition. These studies suggest that highly active HNE inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold adopt a geometry that is favorable for the formation of a Michaelis complex with the catalytic triad of the enzyme (Ser195-His57-Asp102). nottingham.edu.my
Cellular Pathway Interrogation (e.g., Spindle Assembly Checkpoint)
The spindle assembly checkpoint (SAC) is a crucial cellular pathway that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of the SAC can lead to aneuploidy, a hallmark of many cancers. The protein kinase Monopolar Spindle 1 (MPS1) is a key component of the SAC. nih.gov
While direct evidence for the interaction of this compound with the SAC is not available in the provided search results, research on a closely related isomer, 1H-pyrrolo[3,2-c]pyridine, has demonstrated its potential to inhibit MPS1. nih.gov This finding suggests that the broader pyrrolopyridine scaffold could be a valuable tool for interrogating the SAC pathway.
Inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to be potent and selective against MPS1. nih.gov These inhibitors have been demonstrated to have antiproliferative activity in cancer cell lines and can serve as chemical tools to further elucidate the therapeutic potential of MPS1 inhibition. nih.gov Given the structural similarities, it is plausible that this compound analogs could also be designed to target components of the SAC, offering a potential avenue for cancer therapy.
Insights into Ligand-Protein Interactions via Crystallographic Studies and Mutagenesis
Understanding the precise interactions between a ligand and its protein target at the atomic level is fundamental for rational drug design. Crystallographic studies and molecular modeling have provided valuable insights into how 1H-pyrrolo[2,3-b]pyridine analogs engage with their biological targets.
In the case of HNE inhibitors, molecular docking studies have been instrumental in elucidating the binding mode of 1H-pyrrolo[2,3-b]pyridine derivatives. These studies have shown that the orientation of the active compounds within the catalytic triad of HNE (Ser195-His57-Asp102) is crucial for their inhibitory activity. nottingham.edu.my The pyrrolo[2,3-b]pyridine core acts as a scaffold that correctly positions the interacting moieties within the enzyme's active site. nottingham.edu.my
For inhibitors of fibroblast growth factor receptor (FGFR), another class of enzymes targeted by this scaffold, co-crystallization structures have provided a detailed picture of the ligand-protein interactions. The 1H-pyrrolo[2,3-b]pyridine ring of these inhibitors typically forms hydrogen bonds with the hinge region of the kinase domain. nih.gov For example, it can form hydrogen bonds with the backbone carbonyl of glutamic acid and the NH of alanine in the hinge region of FGFR1. nih.gov Additionally, substituents on the pyrrolopyridine core can occupy hydrophobic pockets and form further interactions, such as π-π stacking with phenylalanine residues and hydrogen bonds with other key amino acids like aspartic acid. nih.gov
Applications in Chemical Biology and Advanced Drug Discovery Research
Utility as Chemical Probes for Biological System Interrogation
The 1H-pyrrolo[2,3-b]pyridine framework is a valuable tool for developing chemical probes to investigate biological systems. These probes are instrumental in target identification and validation. For instance, derivatives of this scaffold have been employed to probe the activity of kinases, which are crucial regulators of cellular processes. The development of inhibitors based on this structure allows for the interrogation of kinase function in both healthy and diseased states. While specific research on 2-ethynyl-1H-pyrrolo[2,3-b]pyridine as a chemical probe is not extensively documented, the adaptability of the ethynyl (B1212043) group for "click" chemistry makes it a prime candidate for the development of highly specific probes for target identification and imaging.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping is a key strategy in medicinal chemistry to identify novel core structures with improved properties. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully identified through such strategies. In one instance, a scaffold-hopping experiment led to the discovery of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as potent phosphodiesterase 4B (PDE4B) inhibitors. nih.gov This approach demonstrated that replacing a different heterocyclic core with the 1H-pyrrolo[2,3-b]pyridine ring system resulted in a significant increase in potency. nih.gov
This scaffold is also considered a bioisostere of other important heterocyclic systems like indoles and pyrrolopyrimidines, making it a valuable tool in structure-activity relationship (SAR) studies. nih.gov For example, in the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, the 1H-pyrrolo[2,3-b]pyridine core was investigated as a replacement for a pyrrolopyrimidine parent compound. nih.gov The comparative analysis revealed the critical role of specific nitrogen atoms in the core structure for efficient inhibition. nih.gov A study on TANK-binding kinase 1 (TBK1) inhibitors showed that replacing a 1H-pyrazolo[3,4-b]pyridine core with a 1H-pyrrolo[2,3-b]pyridine scaffold resulted in equivalent inhibitory activity, indicating that the pyridine (B92270) nitrogen and pyrrole (B145914) NH were key for binding. nih.gov
Lead Identification and Optimization in Preclinical Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold has been central to numerous lead identification and optimization campaigns in preclinical drug discovery. Through in-house screening, this scaffold was identified as a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). nih.gov Subsequent design and synthesis of several series of compounds led to the discovery of derivatives with IC50 values lower than 1 nM. nih.gov
Similarly, this scaffold has been utilized to develop potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). rsc.org Optimization efforts, guided by structure-based design, focused on substitutions at various positions of the 1H-pyrrolo[2,3-b]pyridine ring to enhance activity and selectivity. rsc.orgnih.gov In the context of neurodegenerative diseases, a novel 1H-pyrrolo[2,3-b]pyridine-based inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3β), named S01, was rationally designed and synthesized. nih.gov This compound exhibited a remarkable IC50 of 0.35 ± 0.06 nM. nih.gov
The optimization process often involves modifying different parts of the molecule to improve not just potency but also pharmacokinetic properties. For instance, in the development of PDE4B inhibitors, substitutions on the amide portion of 1H-pyrrolo[2,3-b]pyridine derivatives were explored, leading to compounds with moderate to good inhibition. nih.gov
Exploration of this compound Scaffolds in Oncology Research
The 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively investigated in oncology research due to its ability to serve as a core for various kinase inhibitors. Kinases are often dysregulated in cancer, making them attractive therapeutic targets.
Derivatives of this scaffold have been developed as potent inhibitors of several kinases implicated in cancer, including:
Traf2- and Nck-interacting kinase (TNIK): TNIK is involved in Wnt signaling, which is often aberrantly activated in colorectal cancer. researchgate.net A series of 1H-pyrrolo[2,3-b]pyridine compounds were designed and synthesized, with some showing potent TNIK inhibition with IC50 values below 1 nM. nih.gov One of the most potent compounds, 8g, had an IC50 of 0.050 μM against TNIK and effectively suppressed the proliferation and migration of colorectal cancer cells. researchgate.net
Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is linked to various tumors. rsc.org A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of FGFR1, 2, and 3. rsc.org Compound 4h from this series showed potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively, and inhibited breast cancer cell proliferation. rsc.org
Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK): A class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were evaluated as MELK inhibitors. The optimized compound 16h showed an IC50 of 32 nM and significant anti-proliferative effects on several cancer cell lines. nih.gov
c-Met: Five novel 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as c-Met inhibitors. Compound 9 displayed strong c-Met kinase inhibition with an IC50 of 22.8 nM. nih.gov
The following table summarizes the activity of some 1H-pyrrolo[2,3-b]pyridine derivatives in oncology research:
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line(s) | Reference |
| 8g | TNIK | 50 | Colorectal cancer cells | researchgate.net |
| 4h | FGFR1 | 7 | 4T1 (breast cancer) | rsc.org |
| 4h | FGFR2 | 9 | 4T1 (breast cancer) | rsc.org |
| 4h | FGFR3 | 25 | 4T1 (breast cancer) | rsc.org |
| 16h | MELK | 32 | A549, MDA-MB-231, MCF-7 | nih.gov |
| 9 | c-Met | 22.8 | MKN-45, EBC-1 | nih.gov |
Research into Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's) and CNS Targets (e.g., NMDA receptors)
The 1H-pyrrolo[2,3-b]pyridine scaffold is also a promising platform for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.com A significant breakthrough in this area is the development of potent inhibitors of glycogen synthase kinase 3β (GSK-3β), a key target in Alzheimer's disease. nih.govnih.gov
One study reported a novel 1H-pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor, S01, with an exceptionally low IC50 of 0.35 ± 0.06 nM. nih.gov This compound was shown to increase the expression of p-GSK-3β-Ser9 and decrease p-tau-Ser396 levels, which is crucial as tau hyperphosphorylation is a hallmark of Alzheimer's. nih.gov Furthermore, S01 demonstrated low cytotoxicity and promoted the outgrowth of neuronal neurites. nih.gov In an in vivo zebrafish model of Alzheimer's disease, S01 significantly improved dyskinesia. nih.gov
Another study also focused on 1H-pyrrolo[2,3-b]pyridine derivatives as GSK-3β inhibitors for Alzheimer's disease, identifying compounds with IC50 values in the sub-nanomolar range (e.g., compound 41 with an IC50 of 0.22 nM). nih.gov
While direct research on this compound targeting N-methyl-D-aspartate (NMDA) receptors is limited, a related scaffold, 1H-pyrrolo[3,2-b]pyridine, has been used to develop selective GluN2B negative allosteric modulators. nih.gov Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in neurodegenerative diseases. nih.gov This highlights the potential of the broader pyrrolopyridine family in modulating CNS targets relevant to these disorders.
Strategies for Improving in vitro Activity and Cellular Permeability
Optimizing in vitro activity and cellular permeability is a critical aspect of drug discovery. For 1H-pyrrolo[2,3-b]pyridine derivatives, various strategies have been employed. Structure-based drug design is a common approach, where modifications are made to the scaffold to enhance binding to the target protein. For example, in the development of FGFR inhibitors, introducing a group that could form a hydrogen bond at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was a key strategy to improve activity. nih.gov
In the pursuit of GSK-3β inhibitors, a nonpolar benzene (B151609) ring was introduced to the pyrrolo[2,3-b]pyridine skeleton. This not only simplified the molecular structure for better occupation of the GSK-3β binding pocket but also reduced the polar surface area, which is expected to enhance the ability to cross the blood-brain barrier. nih.gov
However, a challenge that can arise is a poor correlation between enzymatic and cellular activities. This was observed in the development of CSF1R inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold, where potent enzymatic inhibitors were inactive in cellular assays, possibly due to poor solubility and limited permeability. mdpi.com This underscores the importance of concurrently optimizing both target engagement and drug-like properties.
Comparative Analyses with Related Heterocyclic Systems (e.g., Indoles, Quinolines, Thienopyridines, Pyrazolopyridines)
The 1H-pyrrolo[2,3-b]pyridine scaffold is often compared to other heterocyclic systems to understand its unique properties and advantages in drug design.
Indoles: A comparative study evaluated 1H-indole and 1H-pyrrolo[2,3-b]pyridine as donor moieties in conjugated small molecules for organic field-effect transistors. acs.orgnih.gov This type of analysis helps to elucidate the structure-property relationships of these fused-pyrrole systems. nih.gov In the development of PDE4B inhibitors, replacing a benzo[d]imidazole with a 1H-pyrrolo[2,3-b]pyridine led to increased potency, while the corresponding indole (B1671886) was inactive, highlighting the importance of the pyridine nitrogen. nih.gov
Quinolines: While direct comparative studies are not abundant, the development of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives for antileishmanial activity showcases the exploration of related fused systems. nih.govrsc.org
Thienopyridines: The search results did not yield direct comparative analyses between this compound and thienopyridines.
Pyrazolopyridines: In the development of c-Met inhibitors, both 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine scaffolds were investigated, allowing for a direct comparison of their potential as kinase inhibitor cores. nih.gov A study on TBK1 inhibitors also found that the 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine cores had equivalent inhibitory activity. nih.gov This suggests that for certain targets, these two scaffolds can be used interchangeably to modulate activity and other properties.
This comparative approach is crucial for scaffold hopping and for fine-tuning the properties of a lead compound by understanding the contribution of the core heterocyclic system.
Future Research Directions and Unaddressed Challenges in 2 Ethynyl 1h Pyrrolo 2,3 B Pyridine Chemistry
Development of Next-Generation Synthetic Methodologies
The evolution of synthetic chemistry is crucial for unlocking the full potential of the 2-ethynyl-1H-pyrrolo[2,3-b]pyridine scaffold. While established methods exist, the focus is shifting towards more efficient, versatile, and scalable next-generation methodologies.
One documented synthesis of this compound involves the use of tetrabutylammonium (B224687) fluoride (B91410) to deprotect a trimethylsilyl-protected precursor in a tetrahydrofuran (B95107) (THF) solvent. theses.cz For broader applications, research is being directed toward creating diverse derivatives. For instance, a standard synthetic route for preparing 3,5-diarylated-7-azaindoles has been utilized, which involves iodination at the 3-position, N-protection with a benzenesulfonyl group, and subsequent Suzuki-Miyaura cross-coupling reactions to introduce aryl groups. mdpi.com
Future methodologies will likely aim to:
Enhance Versatility: Creating synthetic routes that allow for late-stage diversification, enabling the rapid generation of a wide range of analogs with varied substituents at multiple positions.
Increase Scalability: Ensuring that novel synthetic methods are robust and can be scaled up for the production of lead compounds for advanced preclinical testing.
A five-step synthesis for 3,4-disubstituted 7-azaindole (B17877) derivatives has been successfully developed, starting from the commercially available 4-chloro-7-azaindole, highlighting a strategy of building complexity from simple starting materials. tu-darmstadt.de The development of such multi-step, yet successful, routes provides a foundation for future refinement. tu-darmstadt.de
Discovery of Novel Biological Targets and Polypharmacology
A key area of future research is the identification of new biological targets for this compound derivatives and the exploration of their polypharmacological profiles. The 7-azaindole core has already been shown to interact with a diverse range of proteins, suggesting a broad therapeutic potential.
Derivatives of the 7-azaindole scaffold have been identified as potent inhibitors of several key proteins implicated in human diseases. High-throughput screening and subsequent optimization have led to the discovery of 7-azaindole-pyrrolidine amides as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme linked to metabolic disorders. nih.govrcsb.org The kinase family of proteins is another major area of interest, with 7-azaindole derivatives being developed as inhibitors of DYRK1A, Cdc7, and Nek1. mdpi.comtu-darmstadt.de
The concept of polypharmacology—designing single compounds to modulate multiple targets—is gaining traction. An in-silico approach has been used to design 7-azaindole derivatives for dual-targeted inhibition of bromodomain and insulin (B600854) growth factor receptors, which could be relevant for treating diabetes-related cancers. alliedacademies.orghumanjournals.com Another significant finding is the identification of 7-azaindole derivatives as potent inhibitors of Orai channels, which regulate store-operated Ca2+ entry (SOCE) and are targets for inflammatory conditions like asthma. nih.gov
Table 1: Selected Biological Targets of 7-Azaindole Derivatives
| Target Protein | Therapeutic Area | Derivative Type |
|---|---|---|
| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Metabolic Disorders | 7-azaindole-pyrrolidine amides |
| Dual Specificity Tyrosine Phosphorylation Regulated Kinase 1A (DYRK1A) | Multiple (e.g., neurodegenerative diseases) | 3,5-diarylated-7-azaindoles |
| Cell Division Cycle 7 (Cdc7) Kinase | Oncology | 5-azaindole derivatives |
| NIMA-related kinase 1 (Nek1) | Multiple (e.g., DNA damage response) | 3,4-disubstituted 7-azaindoles |
| Bromodomain (4HY3) / Insulin Growth Factor Receptor (1K3A) | Diabetes-related Cancer | 7-azaindole derivatives |
| Orai Ion Channel | Asthma, Inflammatory Diseases | 7-azaindole derivatives |
Future work will likely involve screening this compound-based libraries against broader panels of biological targets to uncover novel therapeutic applications and to better understand the selectivity and off-target effects of these compounds.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel compounds based on the this compound scaffold. These computational tools can accelerate the discovery process by predicting the properties and activities of virtual compounds, thereby prioritizing synthetic efforts.
Future integration of AI/ML will likely involve:
Predictive Modeling: Developing sophisticated models to predict ADME (absorption, distribution, metabolism, and excretion) properties, toxicity, and biological activity for virtual libraries of this compound derivatives. alliedacademies.orghumanjournals.com
Generative Design: Using generative AI models to design novel molecules from scratch that are optimized for specific biological targets and desired physicochemical properties.
Automated Hypothesis Testing: Combining AI with automated synthesis and high-throughput screening to create closed-loop discovery cycles that can rapidly test and refine design hypotheses.
Design of Targeted Chemical Libraries for High-Throughput Screening
The design and synthesis of targeted chemical libraries are fundamental to discovering new lead compounds. For the this compound scaffold, this involves creating focused collections of molecules that systematically explore the chemical space around the core structure.
High-Throughput Screening (HTS) has proven effective in identifying initial hits from such libraries. For instance, an indole-pyrrolidine was first identified as an 11β-HSD1 inhibitor through HTS, which was later optimized to a more potent 7-azaindole derivative. nih.govrcsb.org Similarly, HTS identified a 6-chloro-substituted indole (B1671886) as a selective inhibitor of the Cdc7 kinase. mdpi.com
Future strategies in library design will focus on:
Diversity-Oriented Synthesis: Creating libraries with high structural diversity to maximize the chances of finding hits against new or challenging targets.
Fragment-Based Design: Building libraries of smaller, fragment-like molecules based on the this compound core for use in fragment-based lead discovery.
DNA-Encoded Libraries: Leveraging DNA-encoded library technology to screen billions of unique compounds against a target protein in a single experiment, dramatically increasing the scale of discovery efforts.
One research effort involved designing and docking 21 different 7-azaindole derivatives to explore their potential as dual inhibitors, demonstrating a targeted library approach. alliedacademies.orghumanjournals.com
Elucidation of Complex Molecular Mechanisms
A deep understanding of how a compound exerts its biological effect at the molecular level is critical for rational drug design. For this compound derivatives, future research must continue to elucidate their complex molecular mechanisms of action.
Key techniques for this include X-ray crystallography and molecular docking. The co-crystal structure of a 7-azaindole lead compound with its target, 11β-HSD1, was solved to confirm the binding hypotheses generated by computational modeling. nih.govrcsb.org Docking studies have also provided insights into the specific amino acid interactions that govern binding, such as with VAL 215, GLY 105, and LYS 325 in bromodomain and insulin growth factor receptors. alliedacademies.orghumanjournals.com
Beyond static binding, it is important to understand the downstream cellular consequences of target engagement. For example, one potent CDK inhibitor from a 7-azaindole series was characterized for its cellular effects, demonstrating clear cell cycle suppression and significant induction of apoptosis. theses.cz This level of mechanistic detail is crucial for linking target inhibition to a therapeutic outcome.
Strategies for Overcoming Research Hurdles (e.g., assay variability, solubility for in vitro studies)
Advancing the this compound class of compounds requires proactively addressing common research hurdles, particularly poor solubility and assay variability.
Solubility: Poor aqueous solubility is a frequent challenge for potent, aromatic compounds and can confound in vitro testing. Several studies on 7-azaindole derivatives have noted solubility issues at higher concentrations. tu-darmstadt.denih.govbohrium.com Strategies to overcome this include:
Salt Formation: Testing a more soluble salt form of the compound, such as a methane (B114726) sulfonate salt, when the parent compound cannot be evaluated due to poor solubility. mdpi.com
Formulation: Using solubilizing agents or different buffer conditions in assays.
Structural Modification: Incorporating polar or ionizable groups into the molecular structure during the design phase to improve intrinsic solubility.
Assay Variability: Inconsistent results between different assays or labs can hinder progress. IC50 values for the same compound can differ due to variations in assay setup, such as cell type (native vs. overexpression systems) or exposure time. nih.gov One study highlighted this by noting that a compound performed better with a longer exposure time, yielding a more accurate IC50 value. nih.gov To mitigate this, researchers should:
Standardize Protocols: Utilize standardized assay conditions whenever possible.
Perform Orthogonal Validation: Use multiple, distinct assay formats to confirm a compound's activity and rule out artifacts.
Conduct Side-by-Side Comparisons: Evaluate new compounds against well-characterized reference compounds in the same assay run to provide a reliable benchmark for potency and efficacy. nih.gov
By systematically applying these strategies, the reliability and reproducibility of research findings in this area can be significantly improved, accelerating the translation of promising compounds into clinical candidates.
Q & A
Q. What are the common synthetic routes for preparing 2-ethynyl-1H-pyrrolo[2,3-b]pyridine derivatives?
The synthesis typically involves functionalization of the pyrrolo[2,3-b]pyridine core. For example:
- N1-alkylation : Reacting 1H-pyrrolo[2,3-b]pyridine with alkyl halides (e.g., benzyl bromide) under basic conditions (KOH, Bu4N<sup>+</sup>HSO4<sup>-</sup>) yields N-substituted derivatives .
- Palladium-catalyzed coupling : Regioselective chlorination of the N-oxide intermediate followed by cyanation/reduction introduces ethynyl groups at specific positions .
- Microwave-assisted synthesis : Used for fused tricyclic derivatives via tandem annulation and nucleophilic aromatic substitution .
Q. How is the structural characterization of this compound derivatives validated?
Key methods include:
- X-ray crystallography : Determines precise molecular geometry, as seen in studies on 2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine .
- NMR and HRMS : Confirm substituent positions and purity, particularly for brominated or fluorinated analogs .
- InChI/SMILES identifiers : Validate structural uniqueness and facilitate database comparisons (e.g., CAS 159487-13-5) .
Q. What in vitro assays are used to evaluate the antitumor activity of these compounds?
- Cell proliferation assays : MTT or Alamar Blue tests on cancer cell lines (e.g., MCF-7, MDA-MB-231) .
- Kinase inhibition profiling : IC50 measurements against targets like BTK (Bruton’s tyrosine kinase) or FGFR (fibroblast growth factor receptor) using enzymatic assays .
- Apoptosis markers : Caspase-3/7 activation and survivin phosphorylation (Thr<sup>34</sup>) via Western blotting .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies guide the optimization of 2-ethynyl-pyrrolo[2,3-b]pyridines for kinase inhibition?
- Core modifications : Introducing ethynyl groups at the 2-position enhances steric interaction with hydrophobic pockets in kinases like FGFR1 (e.g., compound 4h with FGFR1 IC50 = 7 nM) .
- Substituent effects : 3,4-Dimethoxyphenyl groups improve selectivity for JAK3 over JAK1/2 by forming hydrogen bonds with hinge regions .
- Scaffold hopping : Replacing thienopyridine with pyrrolo[2,3-b]pyridine in BTK inhibitors improves potency (IC50 < 10 nM) .
Q. What methodologies address conflicting data in biological activity across different cancer models?
- Orthogonal validation : Cross-test compounds in multiple cell lines (e.g., DMPM vs. breast cancer) to rule out tissue-specific effects .
- Binding mode analysis : Molecular docking (e.g., with FGFR1’s ATP-binding pocket) identifies key interactions (e.g., hydrogen bonds with Asp641) that may explain divergent activities .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., CYP450 assays) to distinguish intrinsic activity from bioavailability limitations .
Q. How are in vivo efficacy and toxicity evaluated for 2-ethynyl-pyrrolo[2,3-b]pyridine derivatives?
- Xenograft models : Intraperitoneal administration in mice with diffuse malignant peritoneal mesothelioma (DMPM) showed 58–75% tumor volume reduction at tolerated doses .
- Combination therapy : Synergy with paclitaxel enhances apoptotic response (caspase-3/7 activation) without additive toxicity .
- Dose-ranging studies : Establish maximum tolerated dose (MTD) via histopathology and serum biomarkers (e.g., ALT/AST for hepatotoxicity) .
Q. What strategies improve selectivity for CLK (cdc-like kinases) over related kinases?
- Scaffold rigidification : Furo[3,2-b]pyridine cores reduce off-target effects by restricting conformational flexibility .
- Electrostatic tuning : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 5 disrupts ATP-binding in non-target kinases .
- Selectivity screening : Use kinase profiling panels (e.g., 100+ kinases) to identify and eliminate promiscuous inhibitors early in development .
Methodological Considerations
Q. How are computational tools integrated into the design of pyrrolo[2,3-b]pyridine derivatives?
- Molecular dynamics simulations : Predict binding stability with FGFR1’s hinge region (RMSD < 2.0 Å over 100 ns) .
- QSAR models : Correlate substituent hydrophobicity (logP) with cellular permeability (e.g., Caco-2 assays) .
- Fragment-based design : Combine pyrrolo[2,3-b]pyridine with known pharmacophores (e.g., chromenones) to target multiple pathways .
Q. What analytical challenges arise in characterizing reactive intermediates during synthesis?
- Air-sensitive intermediates : Use Schlenk techniques for ethynyl Grignard reagents to prevent oxidation .
- Regioselectivity issues : Monitor reactions via <sup>19</sup>F NMR for fluorinated analogs to track substitution patterns .
- Byproduct identification : LC-MS with high-resolution mass detection resolves isomers (e.g., N1 vs. N7 alkylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
